molecular formula C10H18ClNO2 B13549352 methyloctahydro-1H-indole-3-carboxylatehydrochloride

methyloctahydro-1H-indole-3-carboxylatehydrochloride

Cat. No.: B13549352
M. Wt: 219.71 g/mol
InChI Key: RWGJCHMIVDECHS-UHFFFAOYSA-N
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Description

Methyloctahydro-1H-indole-3-carboxylatehydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyloctahydro-1H-indole-3-carboxylatehydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to produce the indole derivative . The reaction is carried out under reflux in methanol, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyloctahydro-1H-indole-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Methyloctahydro-1H-indole-3-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in cell signaling and interaction with biological molecules.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyloctahydro-1H-indole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyloctahydro-1H-indole-3-carboxylatehydrochloride is unique due to its specific synthetic route and the presence of the carboxylate and hydrochloride groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h7-9,11H,2-6H2,1H3;1H

InChI Key

RWGJCHMIVDECHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC2C1CCCC2.Cl

Origin of Product

United States

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